molecular formula C23H22N2O4 B4132049 benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B4132049
M. Wt: 390.4 g/mol
InChI Key: OTPBFVGUOHBVAZ-UHFFFAOYSA-N
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Description

Benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, an ethoxyphenyl group, and various functional groups such as amino, cyano, and carboxylate. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzyl acetoacetate with 4-ethoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with malononitrile and ammonium acetate to yield the final product. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Electrophilic and nucleophilic reagents, such as halogens, alkylating agents, and nucleophiles, are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, are of interest for drug discovery and development.

    Medicine: Research into its pharmacological effects and mechanisms of action may lead to the development of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The specific interactions depend on the compound’s structure and functional groups. For example, the amino and cyano groups may form hydrogen bonds or electrostatic interactions with target proteins, modulating their activity. The pyran ring and ethoxyphenyl group may also contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
  • Benzyl 6-amino-5-cyano-4-(4-hydroxyphenyl)-2-methyl-4H-pyran-3-carboxylate
  • Benzyl 6-amino-5-cyano-4-(4-chlorophenyl)-2-methyl-4H-pyran-3-carboxylate

Uniqueness

Benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interactions with molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

benzyl 6-amino-5-cyano-4-(4-ethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-3-27-18-11-9-17(10-12-18)21-19(13-24)22(25)29-15(2)20(21)23(26)28-14-16-7-5-4-6-8-16/h4-12,21H,3,14,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPBFVGUOHBVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)OCC3=CC=CC=C3)C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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